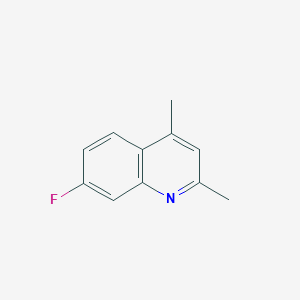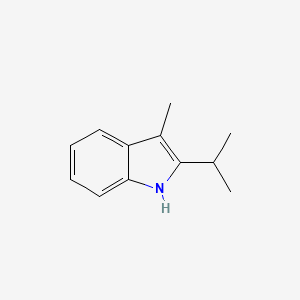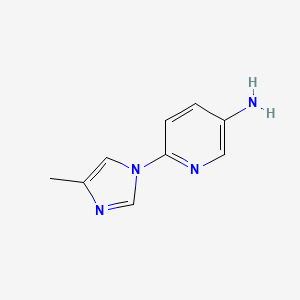
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The structure of this compound consists of a naphthyridine core with a methyl group attached to the nitrogen atom and a methanamine group at the 2-position.
Preparation Methods
The synthesis of 1,8-naphthyridines, including N-methyl-1-(1,8-naphthyridin-2-yl)methanamine, can be achieved through various methods. Some common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Metal-Catalyzed Synthesis: Metal catalysts, such as iridium, can be used to facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Chemical Reactions Analysis
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Scientific Research Applications
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of drugs with antimicrobial, anticancer, and antitubercular activities.
Materials Science: It is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and is used in the study of molecular interactions.
Mechanism of Action
The mechanism of action of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds have a similar structure but differ in the position of nitrogen atoms.
1,5-Naphthyridines: These compounds have different reactivity and applications compared to 1,8-naphthyridines.
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: This compound has a different core structure but shares some similar chemical properties.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H11N3/c1-11-7-9-5-4-8-3-2-6-12-10(8)13-9/h2-6,11H,7H2,1H3 |
InChI Key |
MYZDJCUOARDPFS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


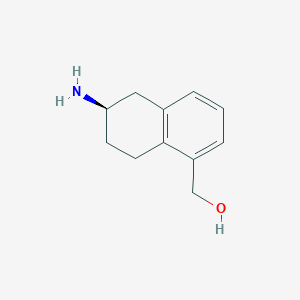
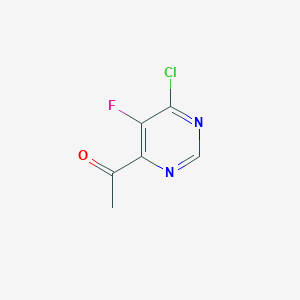


![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)


